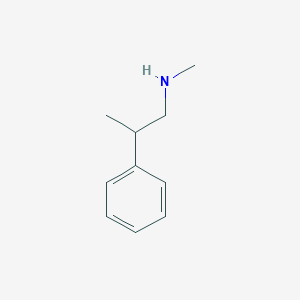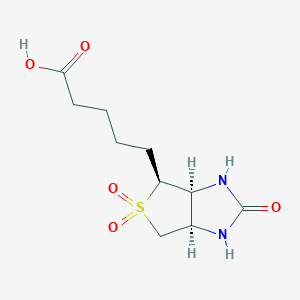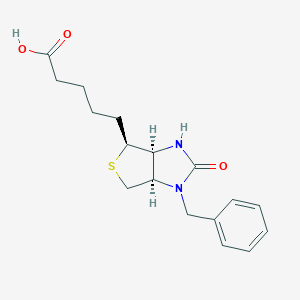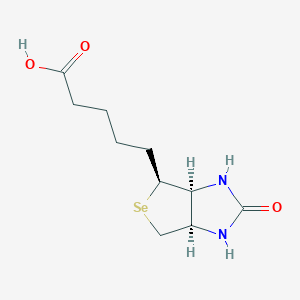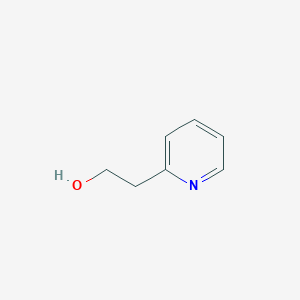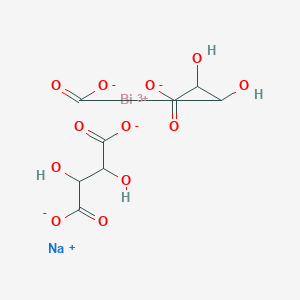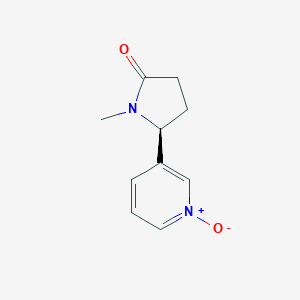
Cotinine-N-oxide
説明
Cotinine-N-oxide is an N-alkylpyrrolidine that is nicotine in which the methylene hydrogens at position 2 on the pyrrolidine ring have been replaced by an oxo group and the pyridine nitrogen converted into the corresponding N-oxide . It is a minor metabolite of nicotine .
Synthesis Analysis
Cotinine-N-oxide is a metabolite of nicotine . The major mode of metabolism of nicotine is via the formation of cotinine by the enzyme cytochrome P450 (CYP) 2A6 . Cotinine undergoes further CYP2A6-mediated metabolism by hydroxylation to 3-hydroxycotinine and norcotinine but can also form cotinine-N-glucuronide and cotinine-N-oxide .
Molecular Structure Analysis
Cotinine-N-oxide has a molecular formula of C10H12N2O2 . It only differs from nicotine in the addition of a carbonyl group .
Chemical Reactions Analysis
The major mode of metabolism of nicotine is via the formation of cotinine by the enzyme cytochrome P450 (CYP) 2A6 . Cotinine undergoes further CYP2A6-mediated metabolism by hydroxylation to 3-hydroxycotinine and norcotinine but can also form cotinine-N-glucuronide and cotinine-N-oxide .
Physical And Chemical Properties Analysis
Cotinine-N-oxide has a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 .
科学的研究の応用
Field
This application falls under the field of Public Health and Toxicology .
Application
Cotinine-N-oxide is one of the metabolites of nicotine, which is the major addictive component of tobacco smoke . It is used as a biomarker to assess tobacco smoke exposure .
Method
A stable-isotope dilution LC–MRM/MS assay has been developed for quantification of urinary nicotine and the 15 possible metabolites that could arise from known metabolic pathways . Cotinine-N-oxide, along with other metabolites, were quantified by direct analysis .
Results
Nicotine and all 15 nicotine metabolites were quantified by LC–MRM/MS in most urine samples from 61 tobacco smokers . Urinary nicotine and metabolite concentrations ranged from 7.9 to 337.8 μM (mean 75.5 ± 67.8 μM) .
Reproductive Health Research
Field
This application is in the field of Reproductive Health and Toxicology .
Application
Cotinine-N-oxide, along with nicotine and cotinine, is detected in human plasma, semen, and sperm . This is used to study the impact of smoking on human reproduction .
Method
Blood and semen samples were collected from 12 healthy smoking volunteers . Sperm bodies were then separated quantitatively from 1 mL of semen samples by centrifugation . The samples were treated by trichloroacetic acid solution for protein direct precipitation in a single extraction step .
Results
Nicotine, cotinine, and cotinine-N-oxide were detected in human sperm at concentrations as high as in plasma . In addition, nicotine N-oxide was present in semen and sperm but not in plasma .
Neurochemical Research
Field
This application is in the field of Neurochemistry and Neuropharmacology .
Application
Cotinine-N-oxide, as a metabolite of nicotine, has been shown to be psychoactive in humans and animals . It facilitates memory, cognition, executive function, and emotional responding . Furthermore, recent research shows that cotinine acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .
Method
The methods used in this field often involve behavioral and physiological experiments in animal models, as well as in vitro studies using neuronal cell cultures .
Results
The results of these studies suggest that cotinine and its metabolites may have potential therapeutic applications in psychiatric and neurological diseases .
Pediatric Public Health
Field
This application is in the field of Pediatric Public Health .
Application
Cotinine-N-oxide, along with other tobacco smoke exposure (TSE) biomarkers, is used to assess TSE in children .
Method
A study was conducted on a convenience sample of 179 pediatric patients who lived with at least one smoker . Urine samples were analyzed for the three TSE biomarkers of interest .
Results
All children had detectable cotinine levels and over 96% of children had detectable levels of NNAL and N-oxides . The highest TSE biomarker levels were found in children who were younger, African American, and had no smoking bans .
Neurochemical Research
Field
This application is in the field of Neurochemistry and Neuropharmacology .
Application
Cotinine-N-oxide, as a metabolite of nicotine, has been shown to be psychoactive in humans and animals . It facilitates memory, cognition, executive function, and emotional responding . Furthermore, recent research shows that cotinine acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .
Method
The methods used in this field often involve behavioral and physiological experiments in animal models, as well as in vitro studies using neuronal cell cultures .
Results
The results of these studies suggest that cotinine and its metabolites may have potential therapeutic applications in psychiatric and neurological diseases .
Pediatric Public Health
Field
This application is in the field of Pediatric Public Health .
Application
Cotinine-N-oxide, along with other tobacco smoke exposure (TSE) biomarkers, is used to assess TSE in children .
Method
A study was conducted on a convenience sample of 179 pediatric patients (mean (SD) age = 7.9 (4.3) years) who lived with ≥1 smoker and who had parental assessments completed and urine samples analyzed for the three TSE biomarkers of interest .
Results
All children had detectable levels of cotinine and over 96% of children had detectable levels of NNAL and N-oxides . The highest TSE biomarker levels were found in children who were younger, African American, and had no smoking bans .
将来の方向性
There is a need for more research to provide better insight into the actions of cotinine and its contribution to tobacco addiction . Genetic variants in CYP2C19 have the potential to modify nicotine metabolic ratio in smokers and could affect pharmacotherapeutic decisions for smoking cessation treatments .
特性
IUPAC Name |
1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPULDKLIIVIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cotinine-N-oxide | |
CAS RN |
36508-80-2 | |
| Record name | (5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



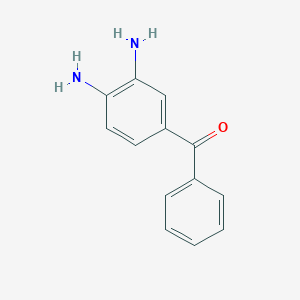



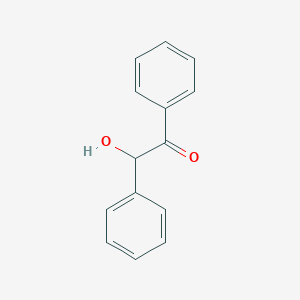

![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
